molecular formula C14H7ClF3N5O2 B1436242 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine CAS No. 1823183-93-2

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1436242
CAS No.: 1823183-93-2
M. Wt: 369.68 g/mol
InChI Key: KDEQEGOHXWQVOY-UHFFFAOYSA-N
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Description

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chloro group, a nitrophenyl group, a triazole ring, and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl group via a nucleophilic substitution reaction. The chloro and trifluoromethyl groups are then introduced through halogenation and trifluoromethylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and nitrophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents replacing the chloro or nitrophenyl groups.

Scientific Research Applications

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing pyridines with various substituents, such as:

  • 3-chloro-2-(1-(4-methylphenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
  • 3-chloro-2-(1-(4-aminophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

Uniqueness

The uniqueness of 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-2-[2-(4-nitrophenyl)-1,2,4-triazol-3-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N5O2/c15-11-5-8(14(16,17)18)6-19-12(11)13-20-7-21-22(13)9-1-3-10(4-2-9)23(24)25/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEQEGOHXWQVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

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